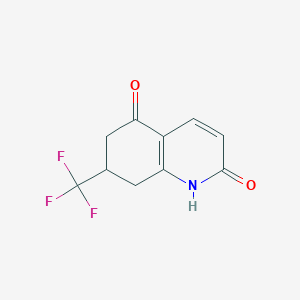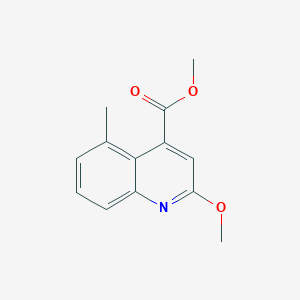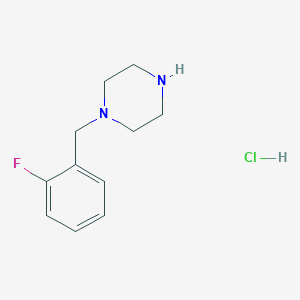![molecular formula C12H18BNO3 B11876434 {4-Methoxy-3-[(pyrrolidin-1-yl)methyl]phenyl}boronic acid CAS No. 577795-69-8](/img/structure/B11876434.png)
{4-Methoxy-3-[(pyrrolidin-1-yl)methyl]phenyl}boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Methoxy-3-(pyrrolidin-1-ylmethyl)phenyl)boronic acid is an organoboron compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a methoxy group and a pyrrolidin-1-ylmethyl group. The unique structure of this compound makes it a valuable reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxy-3-(pyrrolidin-1-ylmethyl)phenyl)boronic acid typically involves the following steps:
Formation of the Pyrrolidin-1-ylmethyl Intermediate: This step involves the reaction of pyrrolidine with a suitable alkylating agent to form the pyrrolidin-1-ylmethyl intermediate.
Attachment to the Phenyl Ring: The intermediate is then reacted with a phenylboronic acid derivative under conditions that facilitate the formation of the desired product. This often involves the use of a palladium catalyst and a base in an inert atmosphere.
Industrial Production Methods
Industrial production of (4-Methoxy-3-(pyrrolidin-1-ylmethyl)phenyl)boronic acid follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反応の分析
Types of Reactions
(4-Methoxy-3-(pyrrolidin-1-ylmethyl)phenyl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most prominent reaction, where the compound reacts with halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Substitution: The methoxy and pyrrolidin-1-ylmethyl groups can undergo substitution reactions under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate, used in oxidation reactions.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Boronic Esters: Formed through oxidation of the boronic acid group.
科学的研究の応用
(4-Methoxy-3-(pyrrolidin-1-ylmethyl)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules through Suzuki-Miyaura coupling.
Biology: Investigated for its potential as a molecular probe due to its ability to form stable complexes with diols and other biomolecules.
Medicine: Explored for its potential in drug discovery, particularly in the design of boron-containing drugs.
Industry: Used in the synthesis of advanced materials and polymers.
作用機序
The mechanism of action of (4-Methoxy-3-(pyrrolidin-1-ylmethyl)phenyl)boronic acid primarily involves its role as a boronic acid reagent. In Suzuki-Miyaura coupling, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The methoxy and pyrrolidin-1-ylmethyl groups can influence the reactivity and selectivity of the compound in various reactions.
類似化合物との比較
Similar Compounds
Phenylboronic Acid: Lacks the methoxy and pyrrolidin-1-ylmethyl groups, making it less versatile in certain reactions.
4-Methoxyphenylboronic Acid: Similar structure but lacks the pyrrolidin-1-ylmethyl group, affecting its reactivity.
3-(Pyrrolidin-1-ylmethyl)phenylboronic Acid: Lacks the methoxy group, which can influence its chemical properties.
Uniqueness
(4-Methoxy-3-(pyrrolidin-1-ylmethyl)phenyl)boronic acid is unique due to the presence of both methoxy and pyrrolidin-1-ylmethyl groups, which enhance its reactivity and versatility in various chemical reactions. This makes it a valuable compound in both academic research and industrial applications.
特性
CAS番号 |
577795-69-8 |
|---|---|
分子式 |
C12H18BNO3 |
分子量 |
235.09 g/mol |
IUPAC名 |
[4-methoxy-3-(pyrrolidin-1-ylmethyl)phenyl]boronic acid |
InChI |
InChI=1S/C12H18BNO3/c1-17-12-5-4-11(13(15)16)8-10(12)9-14-6-2-3-7-14/h4-5,8,15-16H,2-3,6-7,9H2,1H3 |
InChIキー |
BGWPFLQTIWSNPG-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=C(C=C1)OC)CN2CCCC2)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(5-Nitrofuran-2-yl)imidazo[1,2-a]pyridine](/img/structure/B11876368.png)
![4-Bromo-3-chloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11876371.png)
![[2-(Pyridin-2-yl)-1h-indol-3-yl]acetonitrile](/img/structure/B11876379.png)




![Ethyl 8-hydroxy-1,4-dioxaspiro[4.5]dec-7-ene-7-carboxylate](/img/structure/B11876399.png)


![Tert-butyl 6-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate](/img/structure/B11876429.png)

